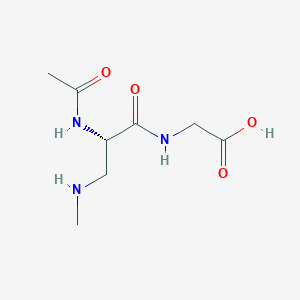

N-Acetyl-3-(methylamino)-L-alanylglycine

Description

Properties

CAS No. |

646071-66-1 |

|---|---|

Molecular Formula |

C8H15N3O4 |

Molecular Weight |

217.22 g/mol |

IUPAC Name |

2-[[(2S)-2-acetamido-3-(methylamino)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C8H15N3O4/c1-5(12)11-6(3-9-2)8(15)10-4-7(13)14/h6,9H,3-4H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t6-/m0/s1 |

InChI Key |

NMSFOEJTHJREEC-LURJTMIESA-N |

Isomeric SMILES |

CC(=O)N[C@@H](CNC)C(=O)NCC(=O)O |

Canonical SMILES |

CC(=O)NC(CNC)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Acetylation

Acetylation is a crucial step in synthesizing this compound. The general procedure involves:

- Dissolving L-alanine in a basic aqueous solution (e.g., sodium bicarbonate).

- Gradually adding acetic anhydride while maintaining the reaction temperature below 0°C to control the reaction rate.

- Stirring the mixture at room temperature for several hours until completion, monitored via thin-layer chromatography (TLC).

-

- L-alanine (53.4 mmol)

- 5% aqueous sodium bicarbonate (150 mL)

- Acetic anhydride (6.1 mL)

-

- Cool L-alanine solution to 0°C.

- Add acetic anhydride dropwise over 1 hour.

- Stir for 4 hours at room temperature.

- Acidify with hydrochloric acid to precipitate N-acetyl-L-alanine.

Yield : Typically around 80-90% based on starting material.

Methylation

Following acetylation, methylation is performed to introduce a methyl group to the nitrogen atom of the amino acid derivative:

- Reagents : Methyl iodide or methyl triflate can be used as methylating agents.

- The reaction is generally conducted in an anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

-

- N-acetyl-L-alanine

- Methyl iodide (or methyl triflate)

- Anhydrous solvent (e.g., DMF)

-

- Dissolve N-acetyl-L-alanine in DMF.

- Add methyl iodide dropwise while stirring at room temperature.

- Monitor reaction progress via TLC until complete.

Yield : Expected yields are typically around 70-85%.

Coupling Reaction

The final step involves coupling N-acetyl-3-(methylamino)-L-alanine with glycine to form this compound:

- Reagents : Commonly used coupling agents include DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

- N-acetyl-3-(methylamino)-L-alanine

- Glycine

- Coupling agent (e.g., DCC)

-

- Dissolve both amino acids in a suitable solvent like DCM.

- Add coupling agent and stir at room temperature for several hours.

- Purify product via column chromatography.

Yield : Yields can vary from 60% to 75% depending on purification efficiency.

Summary of Yields and Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Acetylation | L-alanine, acetic anhydride | 80-90 |

| Methylation | N-acetyl-L-alanine, methyl iodide | 70-85 |

| Coupling | N-acetyl-3-(methylamino)-L-alanine, glycine, DCC | 60-75 |

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-3-(methylamino)-L-alanylglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

Reduction: Formation of deacetylated or reduced amine derivatives.

Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

Biochemical Applications

N-Acetyl-3-(methylamino)-L-alanylglycine is known for its role as a substrate in enzymatic reactions. It can be utilized in studies involving amino acid metabolism , where it may serve as a model compound to investigate the enzymatic pathways that involve similar amino acids. The compound's acetylation enhances its stability and solubility, making it suitable for various biochemical assays.

Table 1: Enzymatic Reactions Involving this compound

| Enzyme Type | Reaction Type | Reference |

|---|---|---|

| Amino Acid Oxidase | Oxidation of amino acids | |

| Transferases | Amino group transfer | |

| Peptidases | Hydrolysis of peptides |

Pharmacological Applications

Research has indicated that this compound may have potential as a therapeutic agent. Its structural similarity to other biologically active compounds allows it to interact with various biological targets, including receptors and enzymes.

Case Study: Neuroprotective Effects

A recent study examined the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The findings suggested that the compound could reduce cell death and inflammation, indicating its potential use in treating neurodegenerative diseases such as Alzheimer's and multiple sclerosis (MS) .

Neurobiological Applications

The compound's ability to modulate neurotransmitter systems makes it a candidate for research in neurobiology. It has been shown to influence synaptic plasticity and neuronal survival, which are critical processes in learning and memory.

Table 2: Effects of this compound on Neuronal Functions

| Function | Observed Effect | Reference |

|---|---|---|

| Synaptic Plasticity | Enhanced long-term potentiation | |

| Neuronal Survival | Increased resistance to apoptosis | |

| Inflammatory Response | Modulation of microglial activation |

Industrial Applications

Beyond laboratory research, this compound may find applications in the pharmaceutical industry for drug formulation. Its properties can be exploited to enhance the bioavailability and stability of active pharmaceutical ingredients (APIs).

Case Study: Drug Delivery Systems

Investigations into drug delivery systems have revealed that encapsulating this compound within nanoparticles can improve the targeted delivery of therapeutic agents to specific tissues, thus enhancing treatment efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of N-Acetyl-3-(methylamino)-L-alanylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can modify the activity of enzymes by acetylating key amino acid residues, thereby altering their function. Additionally, the methylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Functional Groups

Key analogs include acetylated dipeptides and compounds with methylamino or aromatic substitutions. Their structural and functional differences are summarized below:

*Calculated based on structural components; exact data unavailable in evidence.

Physicochemical Properties

- Solubility: The acetyl group in this compound likely reduces polarity compared to non-acetylated analogs like L-Alanylglycine . However, the methylamino group may introduce partial basicity, improving aqueous solubility relative to purely hydrophobic analogs (e.g., N-Benzoylglycylglycine ).

- Stability: Acetylation protects against aminopeptidase degradation, as seen in N-Acetyl-L-amino acids . The methylamino group’s steric effects could further hinder enzymatic hydrolysis.

Research Findings and Implications

- Synthetic Feasibility: Green chemistry approaches, such as those used for sulfone derivatives , could be adapted for synthesizing the target compound, leveraging pH-controlled reactivity of methylamino groups.

- Structure-Activity Relationships (SAR): The methylamino group’s position and size are critical. For instance, para-substituted methylamino groups in phenol derivatives showed higher reactivity than meta-substituted analogs , suggesting substitution patterns in the target compound will significantly impact its function.

- Therapeutic Potential: Analogous to 4-(methylamino)pyridine’s efficacy in neuromuscular disorders , the target compound’s methylamino group may enhance its utility in similar applications.

Biological Activity

N-Acetyl-3-(methylamino)-L-alanylglycine (NAMAG) is a complex organic compound classified as an N-acyl-alpha amino acid. Its structure features an acetyl group attached to the nitrogen atom of L-alanine, which is further substituted by a methylamino group. This unique configuration contributes to its diverse biological activities, making it a subject of interest in various biochemical and therapeutic applications.

Chemical Structure and Properties

NAMAG's molecular structure can be represented as follows:

- Chemical Formula : C₇H₁₄N₂O₃

- Molecular Weight : 174.20 g/mol

This compound's structural complexity allows it to interact with various biological systems, influencing metabolic pathways and exhibiting potential therapeutic effects.

Biological Activities

NAMAG has been shown to exhibit several significant biological activities:

- Neuroprotective Effects : Similar compounds have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. The presence of the methylamino group may enhance its ability to protect neuronal cells from excitotoxicity and oxidative stress .

- Modulation of Neurotransmitter Systems : NAMAG may influence the activity of neurotransmitters such as glutamate, potentially acting as a modulator in excitatory amino acid signaling pathways. This could have implications for conditions such as Alzheimer's disease and other neurodegenerative disorders .

- Antioxidant Activity : Preliminary studies suggest that NAMAG may possess antioxidant properties, helping to mitigate oxidative damage in cells. This activity is crucial for maintaining cellular health and preventing age-related decline.

The biological activities of NAMAG are believed to be mediated through several mechanisms:

- Enzymatic Interactions : NAMAG is involved in various enzymatic reactions facilitated by acetyltransferases and hydrolases, which play crucial roles in metabolic pathways. These enzymes help in the synthesis and breakdown of NAMAG, influencing its availability and activity within biological systems.

- Receptor Interactions : The compound may interact with specific receptors in the nervous system, modulating neurotransmitter release and uptake, which is critical for maintaining synaptic plasticity and overall brain function .

Comparative Analysis with Related Compounds

To better understand NAMAG's unique properties, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structure/Features | Unique Aspects |

|---|---|---|

| N-Acetyl-L-alanine | Acetylated form of L-alanine | Commonly found in metabolic pathways; less complex |

| N-Methyl-L-alanine | Methylated form of L-alanine | Exhibits different biological activities |

| β-N-Methylamino-L-alanine | Non-proteinogenic amino acid | Associated with neurodegenerative diseases |

| N-Acetylglycine | Acetylated glycine | Simple structure; serves as a human metabolite |

This table highlights how NAMAG's specific combination of substituents contributes to its distinct biological activities compared to other related compounds.

Research Findings and Case Studies

Recent studies have explored the potential therapeutic applications of NAMAG:

- A study published in the Journal of Neuroscience Research demonstrated that derivatives similar to NAMAG exhibited significant neuroprotective effects against NMDA-induced neurotoxicity at subnanomolar concentrations. This suggests that NAMAG could serve as a novel therapeutic agent for neuroprotection .

- In another investigation focusing on bioactive compounds, researchers found that certain modifications to amino acid structures could enhance their efficacy as neuroprotectants. The incorporation of an acetyl group, as seen in NAMAG, was noted to improve stability and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.